molecular formula C14H10N2O2S B1320611 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde CAS No. 937602-23-8

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde

Cat. No. B1320611
CAS RN: 937602-23-8
M. Wt: 270.31 g/mol
InChI Key: ARKRRPKOAROMRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, like BTMB, has been extensively researched . A library of 26 donor-acceptor (D-A) compounds based on the BTZ group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The molecular structure of BTMB involves a benzaldehyde group linked to a 1,2,5-thiadiazole moiety through an ether linkage. This structure is part of a larger class of compounds known as benzothiadiazole derivatives.


Chemical Reactions Analysis

Compounds based on the BTZ motif have been used in photovoltaics and as fluorescent sensors . They have also been explored as potential visible-light organophotocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of BTMB can be inferred from its molecular structure. It belongs to the class of benzothiadiazole derivatives. More specific information about its melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde”, focusing on its potential unique applications:

Photovoltaics

The benzo[c][1,2,5]thiadiazole motif is known for its use in photovoltaic applications due to its electron donor–acceptor (D–A) properties. Compounds with this motif have been researched for their potential in improving the efficiency of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .

Fluorescent Sensors

This class of compounds has also been explored as fluorescent sensors . Their ability to act as electron donors and acceptors makes them suitable for creating sensors that can detect various environmental and biological analytes with high sensitivity .

Organophotocatalysis

Although not extensively studied, there is potential for using benzo[c][1,2,5]thiadiazole derivatives as visible-light organophotocatalysts . This application could be revolutionary in synthetic chemistry, allowing for light-mediated reactions under mild conditions .

Proteomics Research

The compound has been mentioned in the context of proteomics research , indicating its possible use in studying proteins and their interactions within a biological context .

Material Science

The thermal properties, such as melting point, suggest that this compound could have applications in material science, particularly in areas requiring stable compounds at higher temperatures .

Future Directions

The future research directions for BTMB and similar compounds could involve further exploration of their use as potential visible-light organophotocatalysts . Additionally, their applications in photovoltaics and as fluorescent sensors could be further optimized .

Mechanism of Action

properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)16-19-15-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKRRPKOAROMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594806
Record name 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde

CAS RN

937602-23-8
Record name 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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